molecular formula C8H9Cl2NO2S B13304978 2,5-Dichloro-N,4-dimethylbenzene-1-sulfonamide

2,5-Dichloro-N,4-dimethylbenzene-1-sulfonamide

Cat. No.: B13304978
M. Wt: 254.13 g/mol
InChI Key: VAKAJXUTSTWLJP-UHFFFAOYSA-N
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Description

2,5-Dichloro-N,4-dimethylbenzene-1-sulfonamide is an organic compound with significant applications in various scientific fields. It is characterized by the presence of two chlorine atoms, two methyl groups, and a sulfonamide group attached to a benzene ring. This compound is known for its role as a phosphodiesterase (PDE) inhibitor, making it valuable in biochemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-N,4-dimethylbenzene-1-sulfonamide typically involves the chlorination of 1,4-dimethylbenzene followed by sulfonation. The reaction conditions often include the use of chlorinating agents such as chlorine gas or sulfuryl chloride, and sulfonating agents like sulfur trioxide or chlorosulfonic acid. The process is carried out under controlled temperatures to ensure the selective substitution of chlorine and sulfonamide groups .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-N,4-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Electrophilic Aromatic Substitution: Products include chlorinated, brominated, or nitrated derivatives.

    Nucleophilic Substitution: Products include substituted amines or thiols.

    Oxidation and Reduction: Products include sulfonic acids or amines.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of phosphodiesterase enzymes. By inhibiting these enzymes, it prevents the breakdown of cyclic nucleotides, leading to increased levels of cyclic AMP and cyclic GMP. This modulation of cellular signaling pathways affects various physiological processes, including smooth muscle relaxation, inflammation, and neurotransmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dichloro-N,4-dimethylbenzene-1-sulfonamide is unique due to its specific combination of chlorine, methyl, and sulfonamide groups, which confer distinct chemical and biological properties. Its role as a PDE inhibitor sets it apart from other similar compounds, making it valuable in both research and industrial applications .

Properties

Molecular Formula

C8H9Cl2NO2S

Molecular Weight

254.13 g/mol

IUPAC Name

2,5-dichloro-N,4-dimethylbenzenesulfonamide

InChI

InChI=1S/C8H9Cl2NO2S/c1-5-3-7(10)8(4-6(5)9)14(12,13)11-2/h3-4,11H,1-2H3

InChI Key

VAKAJXUTSTWLJP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)S(=O)(=O)NC)Cl

Origin of Product

United States

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